molecular formula C8H7F4N B12083966 2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine

2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine

Cat. No.: B12083966
M. Wt: 193.14 g/mol
InChI Key: GYRRHDWHIKHCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine typically involves the introduction of fluorine and trifluoromethyl groups onto a benzenamine backbone. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzylamine
  • Benzenamine, 4-fluoro-3-(trifluoromethyl)-

Uniqueness

2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it particularly valuable in applications requiring high specificity and performance.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

2-fluoro-N-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4N/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3

InChI Key

GYRRHDWHIKHCBQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.